N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
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Overview
Description
N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features both indole and furan moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The furan ring, on the other hand, is a versatile structure in medicinal chemistry, often incorporated into drugs due to its diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative through Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The furan-2-carboxamide moiety can be introduced via a coupling reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the indole ring can lead to various quinoline derivatives .
Scientific Research Applications
N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit EGFR, leading to the suppression of cancer cell proliferation . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares a similar structure but lacks the nitro group, resulting in different biological activities.
2-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives: These compounds also feature a nitrofuran moiety and exhibit significant antimicrobial activity.
Uniqueness
N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to its combination of indole and furan rings, along with the presence of a nitro group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development .
Properties
Molecular Formula |
C15H11N5O6 |
---|---|
Molecular Weight |
357.28 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11N5O6/c21-12(7-16-14(22)11-2-1-5-26-11)18-19-13-9-6-8(20(24)25)3-4-10(9)17-15(13)23/h1-6,17,23H,7H2,(H,16,22) |
InChI Key |
AXHUHBGVODSVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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